molecular formula C16H18O9 B12758300 1-Caffeoylquinic acid, (Z)- CAS No. 1627537-95-4

1-Caffeoylquinic acid, (Z)-

Cat. No.: B12758300
CAS No.: 1627537-95-4
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-UEIZPBJQSA-N
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Description

1-Caffeoylquinic acid, (Z)- is a phenolic compound widely distributed in various plant-derived products. It is formed via the esterification of caffeic acid and quinic acid. This compound is known for its potent antioxidant properties and has garnered significant interest from medicinal chemists for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Caffeoylquinic acid, (Z)- can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 1-Caffeoylquinic acid, (Z)- often involves the extraction and purification from plant sources such as Lonicera japonica (Japanese honeysuckle). Techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Caffeoylquinic acid, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Caffeoylquinic acid, (Z)- .

Scientific Research Applications

1-Caffeoylquinic acid, (Z)- has a wide range of scientific research applications, including:

Mechanism of Action

1-Caffeoylquinic acid, (Z)- exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound also modulates various molecular targets and pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: 1-Caffeoylquinic acid, (Z)- is unique due to its specific structural configuration and potent biological activities. Its ability to modulate multiple molecular pathways and its high antioxidant capacity make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1627537-95-4

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

(3R,5R)-1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2-/t11-,12-,14?,16?/m1/s1

InChI Key

GWTUHAXUUFROTF-UEIZPBJQSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Origin of Product

United States

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